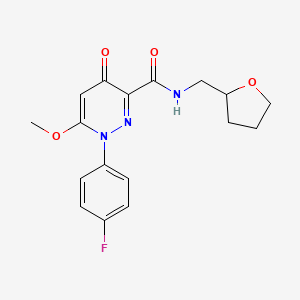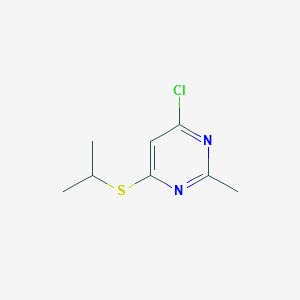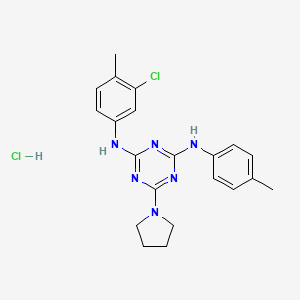![molecular formula C22H20N4O4S B2594627 1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 881292-83-7](/img/structure/B2594627.png)
1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole ont suscité l'attention pour leurs propriétés antivirales. En particulier, le composé a fait l'objet de recherches pour ses effets inhibiteurs contre les virus de la grippe A et CoxB3 . Des recherches plus poussées pourraient explorer son potentiel en tant qu'agent antiviral novateur.
Activités Anti-inflammatoires et Analgésiques
Certains dérivés de l'indole présentent des effets anti-inflammatoires et analgésiques. Par exemple, le (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide et le (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide ont démontré des activités prometteuses à cet égard .
Potentiel Anticancéreux
Les dérivés de l'indole ont été explorés comme agents anticancéreux potentiels. Bien que des études spécifiques sur le composé soient limitées, des structures apparentées à base d'indole ont montré une activité contre diverses lignées de cellules cancéreuses, notamment les cellules du cancer de la prostate, du pancréas et les cellules leucémiques lymphoblastiques aiguës . Des investigations plus approfondies pourraient éclaircir ses mécanismes précis et son efficacité.
Activité Antituberculeuse
La synthèse de dérivés (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(phényl substitué)prop-2-en-1-one dérivés de la pyridine et de l'indole a conduit à des composés évalués pour leur activité antituberculeuse in vitro contre Mycobacterium tuberculosis (H37Ra MTB) et Mycobacterium bovis (BCG). Ces dérivés pourraient potentiellement contribuer à la lutte contre la tuberculose .
Activité Cytotoxique
Des dérivés substitués de (1-(benzyl)-1H-1,2,3-triazol-4-yl)-(piperazin-1-yl)méthanone ont été synthétisés et criblés pour leur cytotoxicité in vitro contre diverses lignées de cellules, notamment les cellules BT-474, HeLa, MCF-7, NCI-H460 et HaCaT. Ces investigations fournissent des informations sur son potentiel en tant qu'agent anticancéreux .
Autres Activités Biologiques
Les dérivés de l'indole peuvent également présenter des activités antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques et antimalariques, entre autres. Explorer ces propriétés diverses pourrait révéler de nouvelles applications thérapeutiques .
En résumé, la structure complexe du composé ouvre des voies passionnantes pour la recherche et le développement thérapeutique. Son potentiel biologique multiforme justifie des investigations plus poussées dans ces domaines divers. 🌟 .
Mécanisme D'action
Target of Action
The primary target of the compound 1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, also known as 6-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, are the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a potent and selective GIRK1/2 activator . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by the compound affects the GPCR signaling pathways . These pathways play a crucial role in numerous physiological processes and potential targets for various indications .
Pharmacokinetics
In terms of ADME properties, the compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good bioavailability.
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context.
Analyse Biochimique
Biochemical Properties
1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The compound’s interaction with GIRK1/2 channels is particularly noteworthy, as it displays nanomolar potency and improved metabolic stability .
Cellular Effects
This compound influences various cellular processes. It modulates cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s activation of GIRK channels leads to hyperpolarization of the cell membrane, reducing neuronal excitability . This effect is significant in the context of neurological disorders, where modulation of neuronal activity is crucial.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GIRK channels. The compound binds to the GIRK1/2 channel subtype, leading to its activation . This activation results in the opening of the potassium channel, allowing potassium ions to flow out of the cell, thereby hyperpolarizing the cell membrane. This process reduces the likelihood of action potential generation, thus modulating neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and does not degrade rapidly under standard laboratory conditions . Long-term studies have shown that its effects on cellular function remain consistent over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, some toxic effects have been observed, including disruptions in normal cellular functions and potential toxicity to certain cell types . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that are part of the metabolic processes within cells . The compound’s activation of GIRK channels influences metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization influences its interactions with other biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
6-benzyl-N-(1,1-dioxothiolan-3-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-21(23-16-9-11-31(29,30)14-16)18-12-17-20(26(18)13-15-6-2-1-3-7-15)24-19-8-4-5-10-25(19)22(17)28/h1-8,10,12,16H,9,11,13-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPJNGMDBJGRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2594545.png)
![2-Ethyl-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2594550.png)


![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2594553.png)
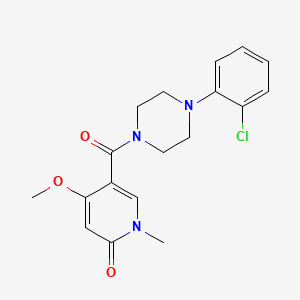
![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)
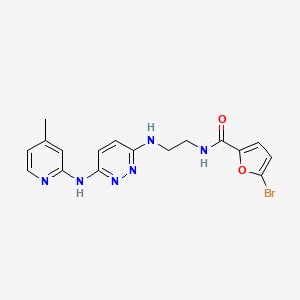
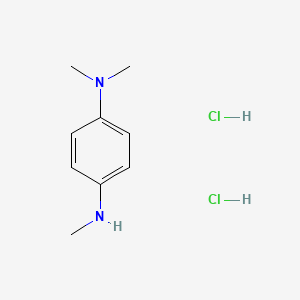
![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)
